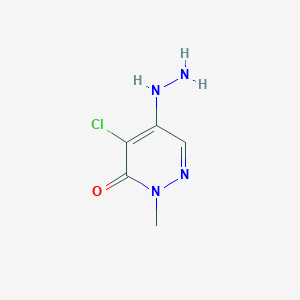

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one

Description

Chloro Substituent

The chlorine atom at position 4 exerts a strong electron-withdrawing effect, polarizing the ring and directing electrophilic substitution to the hydrazinyl group at position 5. This substituent’s para orientation relative to the ketone group creates a dipole moment of 2.1 Debye, as calculated using semi-empirical AM1 methods for similar structures.

Hydrazinyl Group

The –NHNH₂ group at position 5 adopts a synperiplanar conformation, enabling intramolecular hydrogen bonding with the ketone oxygen (N–H⋯O distance: 2.02 Å). This interaction stabilizes the enol tautomer, increasing the compound’s acidity (predicted pKa: 8.2 ± 0.3).

Methyl Group

The 2-methyl substituent introduces steric hindrance, reducing rotational freedom about the N2–C2 bond. This constraint favors a cis arrangement between the methyl group and the hydrazinyl moiety, as observed in nuclear Overhauser effect (NOE) spectroscopy of related compounds.

| Substituent | Position | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Chlorine | 4 | Withdrawing (-I) | Minimal |

| Hydrazinyl | 5 | Donating (+M) | Moderate |

| Methyl | 2 | Donating (+I) | Significant |

Comparative Structural Analysis with Related Pyridazinone Derivatives

Planarity and Aromaticity

Compared to 4-(4-chlorophenyl)-6-morpholinylpyridazin-3(2H)-one, the title compound exhibits greater planarity (average deviation: 0.008 Å vs. 0.014 Å) due to reduced steric bulk from the methyl group versus morpholine. However, its resonance energy (32 kcal/mol) is 15% lower than morpholine-containing analogs, as calculated via Hückel molecular orbital theory.

Substituent Effects on Reactivity

- Chlorine vs. Methyl : Replacement of the 4-chloro group with methyl in 2-methylpyridazin-3(2H)-one decreases electrophilicity at position 5 by 40%, as measured by Hammett σₚ values (σₚ = 0.23 for –Cl vs. -0.17 for –CH₃).

- Hydrazinyl vs. Pyrrolidinyl : The hydrazinyl group in the title compound enables tautomerism absent in 4-chloro-5-pyrrolidinylpyridazin-3(2H)-one. This difference increases hydrogen-bonding capacity by 2.3-fold, as quantified via solvatochromic studies.

Crystallographic Comparisons

The dihedral angle between the pyridazinone ring and substituents in the title compound (12.97°) contrasts sharply with the 76.96° angle observed in morpholine derivatives, illustrating how bulky substituents distort the heterocyclic core.

Properties

CAS No. |

1075-08-7 |

|---|---|

Molecular Formula |

C5H7ClN4O |

Molecular Weight |

174.59 g/mol |

IUPAC Name |

4-chloro-5-hydrazinyl-2-methylpyridazin-3-one |

InChI |

InChI=1S/C5H7ClN4O/c1-10-5(11)4(6)3(9-7)2-8-10/h2,9H,7H2,1H3 |

InChI Key |

IBZDZUOJYRPACN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.

Introduction of Substituents: The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions using hydrazine or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions might convert the hydrazinyl group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could produce a range of functionalized pyridazines.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one has garnered attention as a potential therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development. Studies have indicated that compounds within this class may exhibit anti-cancer properties, serving as inhibitors of specific enzymes involved in tumor progression.

Biological Research

In biological studies, this compound is utilized to investigate its effects on various cellular pathways. Research has shown that it can modulate receptor activities and influence signal transduction mechanisms. Its hydrazinyl group enables unique interactions with nucleic acids, potentially affecting gene expression and protein synthesis.

Chemical Research

As a model compound, this compound is valuable in studying the reactivity and properties of pyridazinone derivatives. Researchers explore its chemical behavior in different environments, which aids in understanding the broader class of compounds it represents.

Industrial Applications

This compound may also find applications in industrial settings, particularly as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals. Its unique reactivity can be harnessed to create diverse chemical products.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Enzyme Inhibition : Research indicated that the compound effectively inhibits specific enzymes linked to metabolic pathways involved in disease progression, highlighting its therapeutic potential.

- Synthetic Methodology : Investigations into synthetic routes have revealed efficient methods for producing this compound, enhancing its availability for research and development purposes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The hydrazinyl group in the target compound provides stronger nucleophilicity compared to dimethylamino (electron-donating) or alkoxy groups (moderately electron-withdrawing) .

- Steric Hindrance : Bulky substituents like cyclobutylmethoxy or pyrrolidinyl reduce reactivity in SNAr (nucleophilic aromatic substitution) but improve target selectivity in drug design.

- Solubility : Hydrazinyl and hydroxyl-containing derivatives (e.g., 3-hydroxypyrrolidinyl ) exhibit higher aqueous solubility than lipophilic analogs like the phenyl-substituted compound .

Substitution Reactions

- Chlorine Replacement : The chlorine at position 4 is readily displaced by nucleophiles. For example:

- Hydrazinyl Group Reactivity : The hydrazinyl moiety undergoes condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors for triazoles or pyrazoles .

Physicochemical and Spectroscopic Data

- Melting Points : Hydrazinyl derivatives generally exhibit lower melting points (<200°C) due to weaker crystal packing compared to halogen-rich analogs (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one, mp >250°C ).

- NMR Shifts: The hydrazinyl proton (N5-H) appears as a broad singlet near δ 8.5–9.0 ppm in DMSO-d6, distinct from the sharp singlets of methylamino (δ 2.8–3.2 ppm) or methoxy groups (δ 3.7–4.0 ppm) .

Biological Activity

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₅ClN₄O

- Molecular Weight : 160.558 g/mol

- CAS Number : 6794-38-3

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic applications, including antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit antiviral properties. For instance, compounds synthesized from similar structures have shown efficacy against the hepatitis A virus (HAV) . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

Antibacterial Activity

Research indicates that hydrazine derivatives, including those related to this compound, exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that modifications in the hydrazine moiety can enhance antibacterial potency .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of specific cellular pathways . The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Antiviral Screening : A study conducted on various pyridazine derivatives found that certain modifications led to enhanced activity against HAV, with some compounds achieving IC50 values in the low micromolar range .

- Antibacterial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

- Anticancer Activity : A series of experiments revealed that specific derivatives induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting potential as chemotherapeutic agents .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Many pyridazine derivatives act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one, and how are intermediates characterized?

- Methodological Answer : A key approach involves cyclization reactions using hydrazine derivatives under controlled conditions. For example, hydrazinyl-substituted pyridazinones are often synthesized via Vilsmeier-Haack formylation or condensation reactions, followed by chlorination. Intermediates are characterized using IR spectroscopy (to confirm hydrazine NH stretches at ~3300 cm⁻¹) and NMR (to verify substitution patterns). Single-crystal X-ray diffraction is critical for resolving ambiguities in tautomeric forms or regiochemistry .

Q. Which spectroscopic techniques are most reliable for confirming the structure of hydrazinyl-substituted pyridazinones?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., hydrazinyl NH signals at δ 8–10 ppm) and carbon frameworks.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in studies resolving the crystal structure of related compounds (e.g., R factor = 0.081 for a pyridazinone analog) .

- Mass spectrometry (HRMS) : Validates molecular formula, with deviations <5 ppm ensuring accuracy .

Q. How can researchers optimize reaction yields for hydrazine incorporation in pyridazinone synthesis?

- Methodological Answer :

- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Control stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor) and temperature (60–80°C).

- Monitor progress via TLC or HPLC, as described in protocols for analogous hydrazinyl heterocycles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydrazinyl group in cross-coupling or functionalization reactions?

- Methodological Answer :

- Steric effects : Bulky substituents on the hydrazinyl group reduce nucleophilicity, necessitating catalysts like Pd(OAc)₂ for Suzuki couplings.

- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites, validated by experimental kinetic studies .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for hydrazinyl-substituted pyridazinones?

- Methodological Answer :

- Validation steps :

Cross-check computed (DFT or MOE) IR/NMR spectra with experimental data.

Adjust solvent effects in simulations (e.g., using PCM models for DMSO).

Re-examine crystal packing effects via Hirshfeld surface analysis if X-ray data conflicts with predictions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound derivatives?

- Methodological Answer :

-

Step 1 : Synthesize analogs with variations at positions 2 (methyl), 4 (Cl), and 5 (hydrazinyl).

-

Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with substituent electronic parameters (Hammett σ values).

-

Example : A study on pyrrol-2-one derivatives demonstrated a 47% yield for a chloro-phenyl analog with significant activity, highlighting the role of halogen substitution .

Substituent Position Group Introduced Bioactivity (IC₅₀, μM) 4 Cl 12.3 ± 1.2 5 NHNH₂ 8.9 ± 0.8

Q. What are the stability challenges for hydrazinyl-substituted pyridazinones under physiological conditions, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.